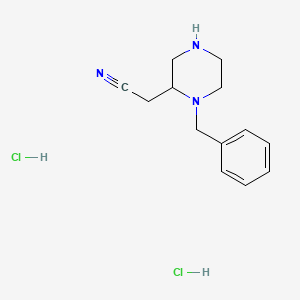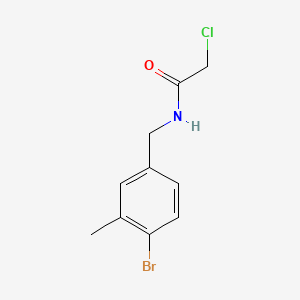
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide, also known as BMBCA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a bioactive molecule. BMBCA belongs to the class of amides and has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is not yet fully understood. However, studies have suggested that N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide may exert its biological activities by inhibiting the activity of enzymes such as topoisomerase and acetylcholinesterase. N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has also been found to modulate the expression of various cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the major advantages of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is its broad-spectrum antimicrobial activity. N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has been found to exhibit potent activity against both gram-positive and gram-negative bacteria, as well as fungi. Another advantage of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is its cytotoxic activity against cancer cells, making it a potential candidate for the development of new anticancer agents.
However, one of the major limitations of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is its potential toxicity. Studies have shown that N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide can induce cytotoxicity in normal cells at high concentrations, indicating the need for further toxicity studies. Another limitation of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide. One area of research is the development of new antimicrobial agents based on the structure of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide. Another area of research is the development of new anticancer agents based on the cytotoxic activity of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide and to investigate its potential as an anti-inflammatory agent. Finally, further toxicity studies are needed to determine the safety of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide for use in humans.
合成方法
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide can be synthesized by the reaction of 4-bromo-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically performed under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has been found to exhibit various biological activities, making it a promising molecule for scientific research. One of the major applications of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is in the field of antimicrobial research. Studies have shown that N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Another application of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is in the field of antitumor research. Studies have shown that N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer agents.
属性
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7-4-8(2-3-9(7)11)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQCKTVZKXTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
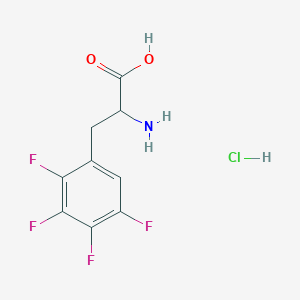
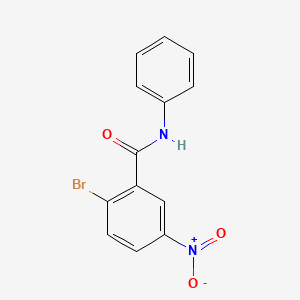
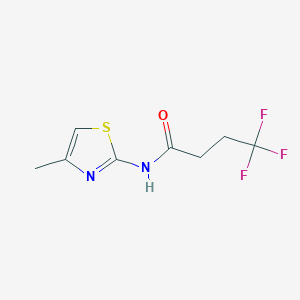
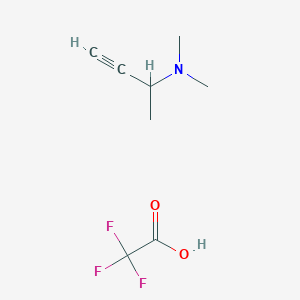
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
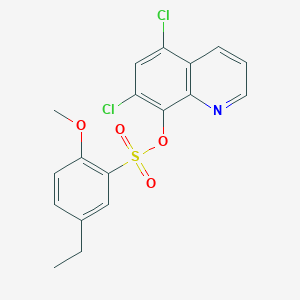
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
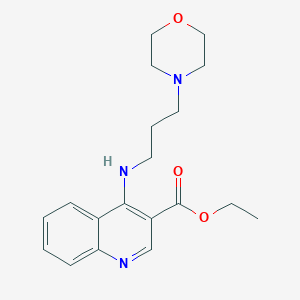
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
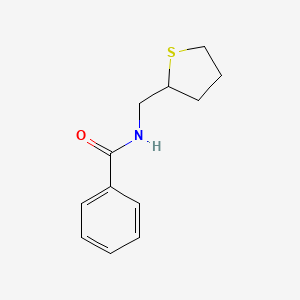

![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
